5-Anilino-1,2,3,4-thiatriazole

Beschreibung

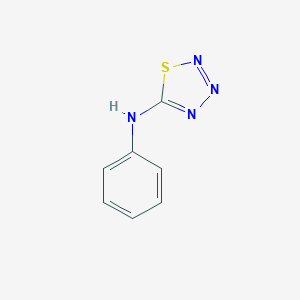

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylthiatriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIAWXNTQCZGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156738 | |

| Record name | 1,2,3,4-Thiatriazol-5-amine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-30-3 | |

| Record name | N-Phenyl-1,2,3,4-thiatriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Anilino-1,2,3,4-thiatriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylamino)thiatriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Thiatriazol-5-amine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Anilino-1,2,3,4-thiatriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ANILINO-1,2,3,4-THIATRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KA7V67JKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Anilino-1,2,3,4-thiatriazole from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-anilino-1,2,3,4-thiatriazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis originates from the readily available starting materials phenyl isothiocyanate and hydrazine, which are first converted to 4-phenyl-3-thiosemicarbazide. This intermediate subsequently undergoes diazotization and cyclization to yield the target thiatriazole. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the nucleophilic addition of hydrazine to phenyl isothiocyanate to form the intermediate, 4-phenyl-3-thiosemicarbazide. The second step is the diazotization of the terminal amine of the thiosemicarbazide with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by an intramolecular cyclization to form the this compound ring.

Experimental Protocols

Synthesis of 4-Phenyl-3-thiosemicarbazide (Starting Material)

This procedure outlines the synthesis of the key intermediate, 4-phenyl-3-thiosemicarbazide, from phenyl isothiocyanate and hydrazine hydrate.

Materials:

-

Phenyl isothiocyanate

-

Hydrazine hydrate (80-95%)

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

To the cooled and stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product is collected by vacuum filtration.

-

Wash the solid product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified 4-phenyl-3-thiosemicarbazide under vacuum.

Synthesis of this compound

This protocol details the diazotization and cyclization of 4-phenyl-3-thiosemicarbazide to yield the final product.[1]

Materials:

-

4-Phenyl-3-thiosemicarbazide

-

Hydrochloric acid (15%)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

In a 25 mL Erlenmeyer flask, add 0.469 grams of 4-phenyl-3-thiosemicarbazide to 2.5 mL of 15% hydrochloric acid.[1]

-

Add a small magnetic stir bar and cool the suspension in an ice bath, maintaining the temperature between 5°C and 10°C.[1]

-

In a separate container, dissolve 0.210 grams of sodium nitrite in 0.5 mL of water.[1]

-

Add 0.4 mL of the sodium nitrite solution dropwise to the stirring suspension of 4-phenyl-3-thiosemicarbazide over a period of 10 minutes. Ensure the temperature remains between 5°C and 10°C.[1]

-

Isolate the resulting product using a Hirsch funnel with suction filtration.[1]

-

Rinse the product three times with 0.5 mL of ice-cold water.[1]

-

Dry the purified this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Phenyl-3-thiosemicarbazide | C₇H₉N₃S | 167.23[2] | 138-141[3] | White to off-white crystalline solid[3] |

| This compound | C₇H₆N₄S | 178.22 | 109-112 (decomposes)[1] | Light brown powdery solid[1] |

Table 2: Reaction and Spectroscopic Data

| Compound | Reaction Yield (%) | IR (cm⁻¹) | ¹H NMR (DMSO-d₆, ppm) | UV-Vis λmax (nm) |

| 4-Phenyl-3-thiosemicarbazide | - | 3394, 3238, 3158 (N-H), 1602 (C=N) | ~7.1-7.6 (m, Ar-H), ~8.0-8.2 (br s, NH₂), ~9.5 (s, NH) | - |

| This compound | 33.7[1] | 3397 (N-H), 1614 (C=N), 1601 (Aromatic C=C)[1] | - | 302[1] |

Reaction Mechanisms and Visualizations

The following diagrams illustrate the logical workflow and the detailed reaction mechanism for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Proposed reaction mechanism for thiatriazole formation.

References

The Diazotization of 5-Anilino-1,2,3,4-thiatriazole: A Technical Guide for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Anilino-1,2,3,4-thiatriazole is a heterocyclic compound of interest due to its nitrogen-rich structure, a feature often associated with energetic materials and unique pharmacological properties. The diazotization of the exocyclic amino group on this molecule would yield a highly reactive diazonium salt, a versatile intermediate for the synthesis of a wide array of derivatives. These derivatives could find applications in drug discovery, materials science as energetic compounds, and as intermediates for agrochemicals. The inherent instability of many diazonium salts, however, necessitates carefully controlled reaction conditions.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound, which is essential for planning its subsequent diazotization.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄S | [1] |

| Molecular Weight | 178.22 g/mol | [1] |

| Appearance | Light brown, powdery solid | [1] |

| Decomposition Point | 109°C (melts), begins bubbling at 112°C | [1] |

| Yield (from synthesis) | 33.7% | [1] |

| UV-Vis (λmax) | 302 nm | [1] |

| Infrared (IR) Peaks (cm⁻¹) | 3397 (N-H), 3328, 3244, 2935, 1614 (C=N), 1601 (Aromatic C=C), 1566, 1455, 1293, 1197, 1095 | [1] |

Experimental Protocol: Proposed Diazotization of this compound

The following is a proposed experimental protocol for the diazotization of this compound. This protocol is based on the well-established methods for the diazotization of aromatic and heterocyclic amines. Caution: Diazonium salts can be explosive when isolated in a dry state. It is strongly recommended to use them in solution (in-situ) without isolation.

Materials and Reagents

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea (for quenching excess nitrous acid)

-

Appropriate coupling partner (e.g., 2-naphthol, N,N-dimethylaniline) or Sandmeyer reaction salt (e.g., CuCl, CuBr)

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Standard laboratory glassware

Procedure

-

Preparation of the Amine Salt Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water.

-

Cool the suspension to 0-5°C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.

-

-

Preparation of the Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.

-

-

Diazotization:

-

Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cooled suspension of the amine salt. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure the completion of the diazotization. The formation of a clear solution may indicate the formation of the soluble diazonium salt.

-

-

Quenching Excess Nitrous Acid:

-

To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper (the blue-black color will not appear).

-

-

In-situ Reaction of the Diazonium Salt:

-

The resulting cold solution of the 5-(phenylamino)-1,2,3,4-thiatriazole-5-diazonium salt should be used immediately in subsequent reactions without isolation.

-

For Azo Coupling: In a separate flask, dissolve the coupling partner (e.g., 2-naphthol) in an aqueous alkaline solution (e.g., NaOH) and cool to 0-5°C. Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. The formation of a colored precipitate indicates the formation of the azo dye.

-

For Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the cuprous chloride solution. The evolution of nitrogen gas and the formation of a precipitate would indicate the substitution of the diazonium group with a chlorine atom.

-

Reaction Mechanism and Visualization

The diazotization of a primary aromatic amine proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the diazonium ion.

Caption: General mechanism for the diazotization of an aromatic amine.

The following diagram illustrates the proposed experimental workflow for the synthesis and subsequent reaction of the this compound diazonium salt.

Caption: Proposed workflow for diazotization and subsequent reactions.

Discussion and Future Outlook

The diazotization of this compound opens a gateway to a plethora of novel derivatives. The resulting diazonium salt is a key intermediate for introducing a variety of functional groups onto the thiatriazole ring, which would be challenging to achieve through direct synthesis.

-

Azo Dyes: Coupling the diazonium salt with activated aromatic compounds such as phenols and anilines can lead to the formation of novel azo dyes. The extended conjugation and the presence of the thiatriazole moiety could impart unique chromophoric properties.

-

Sandmeyer and Related Reactions: The Sandmeyer reaction allows for the replacement of the diazonium group with halogens (Cl, Br), cyano, and other functionalities. This would provide access to 5-halo- and 5-cyano-1,2,3,4-thiatriazoles, which are valuable precursors for further synthetic transformations.

-

Energetic Materials: The introduction of azido groups (via reaction with sodium azide) or further nitration of the phenyl ring could lead to the synthesis of new high-nitrogen energetic materials. The inherent energy of the thiatriazole ring combined with other energetic functional groups could result in compounds with high densities and detonation performance.

Further research is warranted to experimentally validate the proposed protocol and to fully characterize the resulting diazonium salt and its derivatives. The stability of the diazonium salt will be a critical parameter to investigate, as it will dictate the feasibility of its isolation versus its in-situ use. The exploration of the synthetic utility of this reactive intermediate will undoubtedly contribute to the expanding chemistry of heterocyclic compounds.

References

Spectroscopic Characterization of 5-Anilino-1,2,3,4-thiatriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Anilino-1,2,3,4-thiatriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data and provides detailed experimental protocols for its analysis using various techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing a comprehensive electronic and vibrational footprint of the molecule.

Structural and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆N₄S |

| Molecular Weight | 178.22 g/mol |

| IUPAC Name | N-phenyl-1,2,3,4-thiatriazol-5-amine |

| CAS Number | 13078-30-3 |

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic analyses of this compound.

| Spectroscopic Technique | Parameter | Value | Reference |

| ¹H NMR | Chemical Shift (δ) | Data not available in searched literature. Predicted shifts: Phenyl-H: 7.0-8.0 ppm, N-H: broad singlet. | N/A |

| ¹³C NMR | Chemical Shift (δ) | Data not available in searched literature. Predicted shifts: Phenyl-C: 120-140 ppm, Thiatriazole-C: ~160 ppm. | N/A |

| FTIR | Wavenumber (cm⁻¹) | 3397 (weak), 1614 (medium), 1601 (medium) | [1] |

| UV-Vis | λmax (nm) | 302 | [1] |

| Mass Spectrometry (GC-MS) | m/z | 118 (Top Peak), 77, 51 | [2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

The λmax is identified as the wavelength at which the highest absorbance is recorded.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 5-Anilino-1,2,3,4-thiatriazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Anilino-1,2,3,4-thiatriazole is a heterocyclic compound of interest due to its unique structural features, belonging to the thiatriazole class of compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis. While this compound is commercially available for research purposes, detailed experimental spectral data and a definitive crystal structure are not widely reported in publicly accessible literature. This document consolidates available information from various sources to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Chemical Structure and Isomerism

This compound is characterized by a five-membered thiatriazole ring substituted with an anilino (phenylamino) group at the 5-position. The thiatriazole ring itself is an unsaturated heterocycle containing one sulfur atom and three nitrogen atoms. The compound can exist in tautomeric forms, with the proton potentially located on the exocyclic nitrogen or one of the nitrogen atoms of the thiatriazole ring. The anilino substituent significantly influences the electronic properties of the thiatriazole ring system.

Below is a logical diagram illustrating the basic structure and potential tautomerism of this compound.

Caption: Molecular structure and potential tautomeric equilibrium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted from computational models and may differ from experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | PubChem[1] |

| Molecular Weight | 178.22 g/mol | PubChem[1] |

| CAS Number | 13078-30-3 | ChemicalBook |

| Melting Point | 142-143 °C (decomposition) | ChemicalBook |

| Boiling Point (Predicted) | 299.6 ± 23.0 °C | ChemicalBook |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | -1.81 ± 0.38 | ChemicalBook |

| LogP (Predicted) | 1.55 | ChemSpider |

| Appearance | Solid | - |

Synthesis

The primary synthetic route to this compound involves the diazotization of 4-phenyl-3-thiosemicarbazide. This reaction is typically carried out in an acidic medium using a nitrite salt.

The overall reaction is as follows:

4-Phenyl-3-thiosemicarbazide + HNO₂ → this compound + 2H₂O

The workflow for the synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

-

4-Phenyl-3-thiosemicarbazide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

A suspension of 4-phenyl-3-thiosemicarbazide (1 equivalent) is prepared in dilute hydrochloric acid (e.g., 2 M) in a reaction vessel.

-

The mixture is cooled to 0-5 °C in an ice bath with continuous stirring.

-

A solution of sodium nitrite (1 equivalent) in a minimum amount of cold distilled water is prepared separately and cooled.

-

The cold sodium nitrite solution is added dropwise to the stirred suspension of 4-phenyl-3-thiosemicarbazide over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes in the ice bath.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

The solid is washed with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

The product is then dried under vacuum to yield the final compound.

Spectral Data

Detailed experimental spectral data for this compound are not consistently available across the surveyed literature. The following table summarizes the available information.

Table 2: Spectral Data for this compound

| Technique | Observed Peaks/Signals | Interpretation | Source |

| IR (Infrared Spectroscopy) | ~3400-3200 cm⁻¹~1615 cm⁻¹~1600 cm⁻¹ | N-H stretchingC=N stretchingAromatic C=C stretching | The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles |

| UV-Vis Spectroscopy | λmax ≈ 267 nm | Electronic transitions | The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles |

| ¹H NMR | Data not available in searched literature. | - | - |

| ¹³C NMR | Data not available in searched literature. | - | - |

| Mass Spectrometry | Data not available in searched literature. | - | - |

Biological Activity

While specific biological activities for this compound are not extensively documented, the broader class of thiatriazoles and related nitrogen- and sulfur-containing heterocycles are known to exhibit a wide range of pharmacological properties. These include antimicrobial, antifungal, antiviral, and anticancer activities. The structural similarity of the anilino-thiatriazole scaffold to other bioactive molecules suggests potential for this compound as a lead structure in drug discovery programs. Further research is required to elucidate its specific biological targets and mechanism of action.

Safety and Handling

Based on available safety data, this compound should be handled with care. It is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable heterocyclic compound. This guide has summarized its known chemical properties, structure, and a detailed experimental protocol for its preparation. A significant gap in the publicly available literature exists concerning its detailed spectroscopic characterization (NMR, MS) and X-ray crystal structure. Future research efforts should focus on obtaining this fundamental data to enable a more complete understanding of its structure-property relationships. Furthermore, comprehensive screening for biological activity is warranted to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 5-Anilino-1,2,3,4-thiatriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Anilino-1,2,3,4-thiatriazole, a heterocyclic compound of interest in medicinal chemistry and material science. This document consolidates available data on its physicochemical characteristics and outlines the experimental methodologies for their determination.

Core Physical Properties

This compound is a solid, nitrogen- and sulfur-containing heterocyclic compound. The following table summarizes its key physical properties based on available literature. It is important to note that some values are predicted through computational models and may differ from experimental results.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | |

| Molecular Weight | 178.22 g/mol | |

| Melting Point | 142-143 °C (with decomposition) | |

| 109 °C (appears to melt), 112 °C (bubbling) | ||

| Boiling Point (Predicted) | 299.6 ± 23.0 °C | |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | |

| pKa (Predicted) | -1.81 ± 0.38 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3397 | N-H stretch |

| 3328, 3244 | N-H stretch |

| 2935 | C-H stretch (aromatic) |

| 1614 | C=N stretch |

| 1601 | Aromatic C=C stretch |

| 1566, 1455 | Aromatic C=C stretch |

| 1293, 1197, 1095 | Fingerprint region |

Source:

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

| λmax | Solvent |

| 302 nm | Not specified |

Source:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

While GC-MS data for this compound is listed as available in the PubChem database, specific fragmentation patterns and mass spectra are not provided in the readily accessible literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is achieved through a diazotization reaction of 4-phenyl-3-thiosemicarbazide.

Materials:

-

4-phenyl-3-thiosemicarbazide

-

15% Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

Add 0.469 g of 4-phenyl-3-thiosemicarbazide to 2.5 mL of 15% HCl in a 25 mL Erlenmeyer flask.

-

Add a small magnetic stir bar and cool the suspension in an ice bath, maintaining the temperature between 5 °C and 10 °C.

-

Dissolve 0.210 g of NaNO₂ in 0.5 mL of water.

-

Add 0.4 mL of the NaNO₂ solution dropwise to the stirred suspension of 4-phenyl-3-thiosemicarbazide over a period of 10 minutes. Ensure the temperature does not rise above 10 °C.

-

Isolate the resulting product using suction filtration with a Hirsch funnel.

-

Rinse the product three times with 0.5 mL of ice-cold water.

The following diagram illustrates the experimental workflow for the synthesis.

Melting Point Determination

A Mel-Temp apparatus or a similar device is used for determining the melting/decomposition point.

Procedure:

-

Finely powder a small amount of the dried sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting). For this compound, bubbling and decomposition are observed.

FT-IR Spectroscopy

The spectrum is obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) apparatus.

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis spectrum is measured using a UV-Vis spectrophotometer.

Procedure:

-

Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

-

Further dilute the stock solution to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2-1.0).

-

Use a quartz cuvette to hold the sample solution.

-

Record the absorbance spectrum against a solvent blank over the desired wavelength range (e.g., 200-400 nm).

Logical Relationships in Characterization

The characterization of this compound follows a logical progression from synthesis to structural confirmation.

Mechanism of Action of 5-Anilino-1,2,3,4-thiatriazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-anilino-1,2,3,4-thiatriazole represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of their mechanism of action, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. While research into this specific scaffold is ongoing, this document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Heterocyclic compounds containing triazole and thiadiazole moieties are of considerable interest in medicinal chemistry due to their diverse pharmacological profiles. The this compound core, characterized by a unique arrangement of nitrogen and sulfur atoms, has been explored for various biological applications. Although specific mechanistic data for this class of derivatives are still emerging, broader studies on related triazole and thiadiazole compounds provide a foundational understanding of their potential modes of action. These compounds are known to interact with various biological targets, leading to activities such as cytotoxicity against cancer cell lines, inhibition of microbial growth, and modulation of enzyme function.

Anticancer Activity

While specific data for this compound derivatives are limited, related triazole and thiadiazole compounds have been shown to exert anticancer effects through several mechanisms, including the induction of apoptosis and inhibition of key signaling proteins.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this pathway. Studies on related triazole derivatives have shown that they can induce apoptosis in cancer cells. This is often demonstrated through assays that measure the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

Enzyme Inhibition

A primary mechanism by which many small molecule inhibitors exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control cell proliferation, survival, and differentiation.

Derivatives of anilino-quinazolines have been identified as potent and specific inhibitors of the tyrosine kinase domain of enzymes like c-Src.[1] Given the structural similarities, it is plausible that this compound derivatives could also target the ATP-binding site of various tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[2]

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have demonstrated significant activity against a range of microbial pathogens.[3][4] The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Inhibition of Ergosterol Biosynthesis

A well-established mechanism for azole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell lysis. Molecular docking studies on some 1,2,4-triazole derivatives have shown a strong binding affinity to CYP51, suggesting this as a potential mechanism of action.[6]

Quantitative Data Summary

The following tables summarize the biological activities of various triazole and thiadiazole derivatives from the literature. It is important to note that these data are for structurally related compounds and may not be directly representative of this compound derivatives.

Table 1: Anticancer Activity of Related Triazole and Thiadiazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 5-Amino[2][7][8]triazole Derivatives | HepG2 | 17.69 - 25.4 | [9] |

| 5-Amino[2][7][8]triazole Derivatives | MCF7 | 17.69 - 27.09 | [9] |

| 1,3,4-Thiadiazole Derivatives | MCF-7 | 2.34 - 91.00 (µg/mL) | [10] |

| 1,3,4-Thiadiazole Derivatives | HepG2 | 3.13 - 44.87 (µg/mL) | [10] |

| 1,2,4-Triazole Pyridine Derivatives | B16F10 | 41.12 - 61.11 | [11] |

| 1,2,3-Triazole Derivatives | HT-1080 | 15.13 | [12] |

| 1,2,3-Triazole Derivatives | A-549 | 21.25 | [12] |

| 1,2,3-Triazole Derivatives | MCF-7 | 18.06 | [12] |

| 1,2,3-Triazole Derivatives | MDA-MB-231 | 16.32 | [12] |

Table 2: Antimicrobial Activity of Related Triazole and Thiadiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-Amino-1,2,4-triazole-3-thiol Derivatives | S. aureus | 16 | [13] |

| 4-Amino-1,2,4-triazole-3-thiol Derivatives | B. subtilis | 20 | [13] |

| 4-Amino-1,2,4-triazole-3-thiol Derivatives | E. coli | 25 | [13] |

| 4-Amino-1,2,4-triazole-3-thiol Derivatives | S. typhi | 31 | [13] |

| 1,2,4-Triazole & 1,3,4-Thiadiazole Derivatives | Gram-positive bacteria | 15.63 - 500 | [3] |

Table 3: Enzyme Inhibition by Related Triazole Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 1,2,4-Triazole Bearing Azinane Analogues | AChE | 0.73 ± 0.54 | [14] |

| 1,2,4-Triazole Bearing Azinane Analogues | α-glucosidase | 36.74 ± 1.24 | [14] |

| 1,2,4-Triazole Bearing Azinane Analogues | Urease | 19.35 ± 1.28 | [14] |

| 1,2,4-Triazole Bearing Azinane Analogues | BChE | 0.038 ± 0.50 | [14] |

| 1,2,4-Triazole Derivatives | AChE | 0.00163 - 0.01768 | |

| 1,2,4-Triazole Derivatives | BChE | 0.00871 - 0.08402 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound derivatives.

In Vitro Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in an appropriate assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate generalized signaling pathways and experimental workflows relevant to the potential mechanisms of action of this compound derivatives.

Caption: A potential signaling pathway for apoptosis induction by this compound derivatives.

Caption: A generalized pathway for receptor tyrosine kinase inhibition.

Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While the specific molecular mechanisms of this compound derivatives are still under active investigation, the broader families of triazole and thiadiazole compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information and protocols provided in this technical guide offer a framework for researchers to further explore the therapeutic promise of this chemical scaffold. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound derivatives to facilitate the rational design of more potent and selective drug candidates.

References

- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates | MDPI [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of Substituted 5-Anilino-1,2,3,4-thiatriazoles: A Scarcity of Reported Activity

Despite the successful synthesis of the parent compound, 5-anilino-1,2,3,4-thiatriazole, a comprehensive review of scientific literature reveals a notable absence of studies on the biological activities of its substituted derivatives. This lack of available data prevents the compilation of a detailed technical guide on their pharmacological properties, experimental protocols, and associated cellular pathways.

The core structure of this compound presents an intriguing scaffold for medicinal chemistry, combining an aniline moiety, often found in bioactive molecules, with a unique thiatriazole ring. However, extensive searches for research detailing the antimicrobial, antifungal, anticancer, or other biological evaluations of substituted analogs of this compound have proven fruitless. While the synthesis of the parent compound has been documented, the subsequent exploration of its derivatives' potential as therapeutic agents appears to be an uncharted area of research.

This report, therefore, serves to highlight a significant gap in the current scientific landscape. The information that would typically form the basis of a technical whitepaper for researchers and drug development professionals—such as quantitative biological data, detailed experimental methodologies, and visualizations of molecular interactions—is not available in the public domain for this specific class of compounds.

Synthesis of the Parent Compound

While biological data is scarce, the synthesis of the foundational molecule, this compound, has been described. The general synthetic approach provides a basis from which substituted derivatives could be conceptually designed.

General Synthetic Workflow

The synthesis of this compound typically involves the cyclization of a thiosemicarbazide precursor. A generalized workflow for this process is outlined below. It is important to note that specific reaction conditions may vary, and the synthesis of substituted derivatives would require appropriately modified starting materials.

Caption: Generalized synthetic pathway for substituted 5-anilino-1,2,3,4-thiatriazoles.

Future Directions and Unanswered Questions

The absence of biological data for substituted 5-anilino-1,2,3,4-thiatriazoles presents a clear opportunity for future research. Key questions that remain to be addressed include:

-

Antimicrobial and Antifungal Potential: Do substitutions on the anilino ring confer any significant activity against common bacterial or fungal pathogens?

-

Anticancer Activity: Could these compounds exhibit cytotoxic effects against various cancer cell lines, and if so, what are the underlying mechanisms of action?

-

Structure-Activity Relationships (SAR): How do different substituents on the phenyl ring influence the (potential) biological activity of these molecules?

-

Safety and Toxicity: What is the toxicological profile of this class of compounds?

To answer these questions, a systematic approach to the synthesis and biological screening of a library of substituted 5-anilino-1,2,3,4-thiatriazoles would be required. A hypothetical workflow for such a research program is presented below.

Caption: Proposed workflow for the investigation of the biological activity of novel thiatriazoles.

Thermal Decomposition of 5-Anilino-1,2,3,4-thiatriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 5-anilino-1,2,3,4-thiatriazole. While direct experimental data on its specific decomposition products is limited in publicly available literature, this document synthesizes information on its known thermal behavior and proposes a likely decomposition pathway based on the established chemistry of related heterocyclic compounds. Detailed experimental protocols for the analysis of its thermal degradation, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are provided to facilitate further research. This guide is intended to be a valuable resource for researchers and professionals working with this compound, particularly in the context of drug development and material science where thermal stability is a critical parameter.

Introduction

This compound is a heterocyclic compound of interest in various chemical and pharmaceutical research areas. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, formulation, and application. Thermal decomposition can lead to the formation of various smaller, often volatile, molecules. Identifying these products and the conditions under which they form is essential for predicting the compound's shelf-life, compatibility with other substances, and potential hazards.

Thermal Stability and Decomposition Onset

Experimental observations indicate that this compound is a thermally sensitive compound. One study reports that it appears to melt at 109°C and begins to bubble at 112°C, suggesting the onset of decomposition.[1] Another literature source indicates a decomposition temperature of 144°C.[1] This discrepancy may be attributable to differences in experimental conditions, such as heating rate and sample purity. A study on the copper (II) complex of this compound showed a single-step decomposition pattern, which may suggest a relatively straightforward primary decomposition for the ligand itself.[2]

Table 1: Reported Thermal Decomposition Data for this compound

| Parameter | Observed Value | Reference |

| Melting Point | 109°C | [1] |

| Decomposition Onset (bubbling) | 112°C | [1] |

| Literature Decomposition Temperature | 144°C | [1] |

Proposed Thermal Decomposition Pathway

In the absence of direct experimental identification of the thermal decomposition products of this compound, a plausible pathway can be proposed based on the known reactivity of the 1,2,3,4-thiatriazole ring system and related heterocycles. The thiatriazole ring is known to be unstable upon heating, often undergoing cycloreversion to release stable gaseous molecules.

The most probable initial step in the thermal decomposition is the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This would lead to the formation of a transient thiatrirene intermediate, which is expected to be highly unstable and rapidly decompose further. Subsequent fragmentation of this intermediate would likely involve the loss of elemental sulfur (S) or a sulfur-containing radical, and the formation of phenylcyanamide or related species. Phenyl isothiocyanate has also been reported as a product from the decomposition of related compounds and is a plausible product. Further decomposition of these initial products at higher temperatures could lead to the formation of aniline, benzene, and smaller gaseous molecules.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Product Identification

To definitively identify the thermal decomposition products of this compound, a combination of analytical techniques is required. The following protocols outline the key experimental methodologies.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is a powerful technique to determine the thermal stability and identify the evolved gaseous products during decomposition.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

TGA Method:

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a constant flow rate (e.g., 50 mL/min).

-

-

MS Method:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Range: The mass spectrometer scans a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) to detect the evolved gases.

-

Data Acquisition: The mass spectra are continuously recorded as a function of temperature.

-

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, indicating the decomposition stages. The corresponding mass spectra at specific temperatures are used to identify the chemical composition of the evolved gases.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a highly sensitive method for the separation and identification of volatile and semi-volatile decomposition products.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A microgram-level quantity of the sample is placed in a pyrolysis sample cup or on a filament.

-

Pyrolysis Method:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300°C, 500°C, and 700°C to investigate the effect of temperature on the product distribution).

-

Heating Mode: A pulse heating mode is often used for rapid and reproducible decomposition.

-

-

GC Method:

-

Column: A capillary column suitable for the separation of a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A temperature gradient is used to separate the pyrolysis products based on their boiling points and affinity for the stationary phase.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Method:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: A suitable m/z range is scanned to detect the separated components.

-

-

Data Analysis: The chromatogram shows the separated pyrolysis products as peaks. The mass spectrum of each peak is then compared with a spectral library (e.g., NIST) to identify the individual compounds.

Caption: Experimental workflow for analyzing thermal decomposition products.

Conclusion

References

A Technical Guide to the Solubility of 5-Anilino-1,2,3,4-thiatriazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-anilino-1,2,3,4-thiatriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published quantitative solubility data for this specific molecule in a wide range of organic solvents, this document focuses on the foundational aspects of its synthesis, known physicochemical properties, and the established experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments and to understand the factors influencing the dissolution of this compound.

Introduction to this compound

This compound, also known as N-phenyl-1,2,3,4-thiatriazol-5-amine, is a heterocyclic compound with the chemical formula C₇H₆N₄S.[1] Its structure, featuring a phenylamino group attached to a thiatriazole ring, imparts specific physicochemical properties that are crucial for its application in drug discovery and materials science. Understanding its solubility is paramount for formulation development, reaction chemistry, and biological screening.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties offer initial insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | PubChem[1] |

| Molecular Weight | 178.22 g/mol | PubChem[1] |

| IUPAC Name | N-phenylthiatriazol-5-amine | PubChem[1] |

| CAS Number | 13078-30-3 | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem (estimated) |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Note: The XLogP3-AA value suggests a moderate lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization reaction of a corresponding thiosemicarbazide derivative.[2] A general synthetic pathway is outlined below.

References

An In-Depth Technical Guide to 5-Anilino-1,2,3,4-thiatriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Anilino-1,2,3,4-thiatriazole is a heterocyclic organic compound that has garnered interest within the scientific community. Its derivatives are noted for a range of biological activities, positioning them as scaffolds of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known applications of this compound, tailored for a technical audience.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | [1][2][3] |

| Molecular Weight | 178.21 g/mol | [1][2] |

| IUPAC Name | N-phenyl-1,2,3,4-thiatriazol-5-amine | [3] |

| CAS Number | 13078-30-3 | [1][3] |

| Melting Point | 142-144 °C | [1] |

| Decomposition Point | 109 °C (observed in one study) | [4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a diazotization reaction of 4-phenyl-3-thiosemicarbazide.[4][5]

Experimental Methodology

Materials:

-

4-phenyl-3-thiosemicarbazide

-

15% Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (25 mL)

-

Hirsch funnel and suction filtration apparatus

Procedure:

-

To a 25 mL Erlenmeyer flask, add 0.469 g of 4-phenyl-3-thiosemicarbazide and 2.5 mL of 15% HCl.[4]

-

Place a small magnetic stir bar in the flask and cool the suspension in an ice bath to maintain a temperature between 5 °C and 10 °C.[4]

-

Prepare a solution of 0.210 g of NaNO₂ dissolved in 0.5 mL of water.

-

Over a period of 10 minutes, add 0.4 mL of the NaNO₂ solution dropwise to the stirring suspension of 4-phenyl-3-thiosemicarbazide.[4]

-

Isolate the resulting product using suction filtration with a Hirsch funnel.[4]

-

Rinse the product three times with 0.5 mL of ice-cold water.[4]

-

The product can then be dried for further analysis.

Synthesis Reaction Workflow

Spectral Data

Infrared (IR) spectroscopy is a key analytical technique for the characterization of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3397 | weak | N-H stretch |

| 1614 | medium | C=N stretch |

| 1601 | medium | Aromatic C=C stretch |

Table adapted from experimental data.[4]

Biological and Pharmacological Context

While in-depth signaling pathway analysis for this compound is not extensively documented in publicly available literature, the broader family of thiatriazoles and related triazole compounds are subjects of significant research in drug discovery.

-

Antimicrobial Research: this compound is utilized in the study of microbial cultures and has been shown to be effective against Actinomycetes and Basidiomycetes.[6]

-

Anticancer Potential of Derivatives: Various derivatives of amino-triazoles have demonstrated potent biological activities. For instance, certain 1,2,4-triazole derivatives have been synthesized and evaluated for their antimitotic and antivascular activities, showing promise as anticancer agents.[7][8] These compounds often work by inhibiting tubulin polymerization, a critical process in cell division.

-

Antiviral and Anti-infective Applications: The 1,2,4-triazole nucleus is a core component in several antiviral and anti-infective drugs, highlighting the therapeutic potential of this class of compounds.[9]

The logical flow for investigating the therapeutic potential of a compound like this compound would typically follow the workflow illustrated below.

Drug Discovery and Development Workflow

Conclusion

This compound serves as a foundational molecule with established synthetic routes and characterized properties. While detailed mechanistic studies on this specific compound are limited, its structural motifs are present in a variety of biologically active molecules. This suggests that this compound and its derivatives remain a promising area for future research, particularly in the fields of antimicrobial and anticancer drug development. The provided data and protocols offer a solid starting point for researchers and professionals aiming to explore the potential of this compound.

References

- 1. This compound CAS#: 13078-30-3 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H6N4S | CID 83115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. ijsr.in [ijsr.in]

- 6. This compound | 13078-30-3 | NAA07830 [biosynth.com]

- 7. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Anilino-1,2,3,4-thiatriazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 5-Anilino-1,2,3,4-thiatriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is based on established diazotization reactions of 4-phenyl-3-thiosemicarbazide.

Overview

The synthesis of this compound is achieved through the diazotization of 4-phenyl-3-thiosemicarbazide using sodium nitrite in an acidic medium.[1][2] This method provides a straightforward route to the desired thiatriazole ring system. The resulting product can be characterized by various spectroscopic techniques and its physical properties can be determined.

Experimental Data

The following table summarizes typical quantitative data obtained from the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 33.7% | [1] |

| Decomposition Point | 109 °C | [1] |

| Infrared (IR) Peaks (cm⁻¹) | 3397 (N-H), 1614 (C=N), 1601 (Aromatic C=C) | [1] |

| UV-Vis λmax | 267 nm | [1] |

Experimental Protocol

This protocol details the synthesis of this compound from 4-phenyl-3-thiosemicarbazide.

Materials:

-

4-phenyl-3-thiosemicarbazide

-

15% Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Equipment:

-

25 mL Erlenmeyer flask

-

Small magnetic stir bar and stir plate

-

Ice bath

-

Hirsch funnel and suction filtration apparatus

-

Beakers

-

Graduated cylinders

-

Analytical balance

Procedure:

-

Preparation of the Reaction Mixture:

-

Diazotization Reaction:

-

Prepare a solution of 0.210 g of sodium nitrite in 0.5 mL of water.[1]

-

Using a pipette, add 0.4 mL of the sodium nitrite solution dropwise to the cooled suspension of 4-phenyl-3-thiosemicarbazide over a period of 10 minutes.[1]

-

Ensure the mixture is continuously stirred at a medium speed during the addition.

-

-

Isolation and Purification of the Product:

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The synthesis proceeds via a diazotization reaction, which involves the conversion of the primary amino group of the thiosemicarbazide moiety into a diazonium salt, followed by an intramolecular cyclization to form the thiatriazole ring.

Caption: Reaction mechanism for this compound synthesis.

References

Application Notes and Protocols for Antimicrobial Assays Using 5-Anilino-1,2,3,4-thiatriazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a general framework for conducting antimicrobial assays on novel heterocyclic compounds, using 5-anilino-1,2,3,4-thiatriazole as a representative example. At the time of generating this document, specific antimicrobial activity data for this compound was not available in the public domain. Therefore, the quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental data.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds are a promising source of novel therapeutics due to their diverse chemical structures and biological activities. This compound is a heterocyclic compound whose antimicrobial potential is yet to be fully explored. These application notes provide detailed protocols for the systematic evaluation of its in vitro antimicrobial activity.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from antimicrobial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Strain (ATCC) | Gram Stain | MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |

| Staphylococcus aureus | 25923 | Gram-positive | [Insert Data] | Vancomycin | 1 |

| Bacillus subtilis | 6633 | Gram-positive | [Insert Data] | Ciprofloxacin | 0.5 |

| Escherichia coli | 25922 | Gram-negative | [Insert Data] | Ciprofloxacin | 1 |

| Pseudomonas aeruginosa | 27853 | Gram-negative | [Insert Data] | Gentamicin | 2 |

| Candida albicans | 10231 | Fungus | [Insert Data] | Fluconazole | 4 |

| Aspergillus niger | 16404 | Fungus | [Insert Data] | Amphotericin B | 2 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Test Microorganism | Strain (ATCC) | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 25923 | Gram-positive | [Insert Data] | [Calculate] |

| Bacillus subtilis | 6633 | Gram-positive | [Insert Data] | [Calculate] |

| Escherichia coli | 25922 | Gram-negative | [Insert Data] | [Calculate] |

| Pseudomonas aeruginosa | 27853 | Gram-negative | [Insert Data] | [Calculate] |

Table 3: Zone of Inhibition for this compound

| Test Microorganism | Strain (ATCC) | Gram Stain | Zone of Inhibition (mm) | Positive Control (Drug) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 25923 | Gram-positive | [Insert Data] | Vancomycin (30 µg) | 15-19 |

| Bacillus subtilis | 6633 | Gram-positive | [Insert Data] | Ciprofloxacin (5 µg) | 22-30 |

| Escherichia coli | 25922 | Gram-negative | [Insert Data] | Ciprofloxacin (5 µg) | 22-30 |

| Pseudomonas aeruginosa | 27853 | Gram-negative | [Insert Data] | Gentamicin (10 µg) | 16-21 |

Experimental Protocols

Protocol 1: Preparation of Test Compound Stock Solution

-

Weighing: Accurately weigh 10 mg of this compound powder.

-

Solubilization: Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1% v/v).

-

Stock Solution: Prepare a stock solution of 1 mg/mL.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the stock solution at -20°C until use.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi according to the manufacturer's instructions.

-

Microplate Preparation: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

-

Serial Dilution:

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the test microorganisms overnight in their respective broths.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well.

-

Controls:

-

Positive Control: A well containing broth and inoculum only.

-

Negative Control: A well containing broth only.

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Disk Diffusion Assay

-

Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 2 (steps 4a and 4b).

-

Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of the MHA plate in three directions.

-

Disk Application:

-

Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

-

Pipette a known amount of the this compound solution (e.g., 10 µL of a specific concentration) onto each disk.

-

-

Controls: Use disks impregnated with standard antibiotics as positive controls and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: Following MIC determination (Protocol 2), take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Caption: Workflow for MIC determination by broth microdilution.

Application Notes & Protocols: 5-Anilino-1,2,3,4-thiatriazole as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the investigation of 5-anilino-1,2,3,4-thiatriazole as a potential enzyme inhibitor. While direct evidence of its inhibitory activity is emerging, its structural features, shared with other known bioactive heterocyclic compounds, suggest its potential as a valuable subject of study in drug discovery and development. These guidelines offer a comprehensive framework for its synthesis, characterization, and evaluation against various enzyme targets.

Introduction